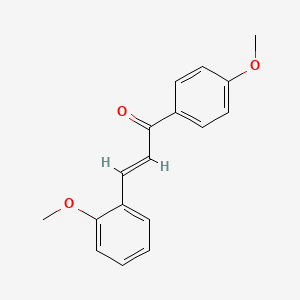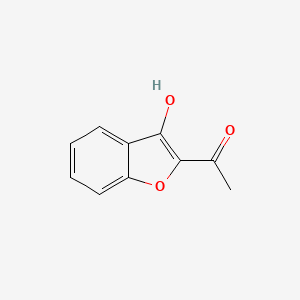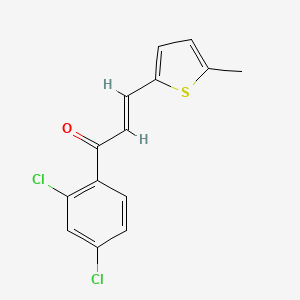
Dipropylene glycol bis-mesylate
Descripción general
Descripción
Dipropylene glycol bis-mesylate is an organic compound with the molecular formula C8H18O7S2. It is a colorless liquid with a molecular weight of 294.36 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipropylene glycol bis-mesylate can be synthesized through the reaction of dipropylene glycol with methanesulfonic acid under controlled conditions. The reaction typically involves heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and continuous flow systems to handle larger volumes of reactants and products. The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dipropylene glycol bis-mesylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are used for substitution reactions.
Major Products Formed:
Oxidation: Produces dipropylene glycol bis-sulfate.
Reduction: Yields dipropylene glycol bis-hydroxide.
Substitution: Results in various substituted dipropylene glycol derivatives.
Aplicaciones Científicas De Investigación
Dipropylene glycol bis-mesylate is widely used in scientific research due to its unique properties and versatility. It is employed in:
Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: In biochemical assays and as a stabilizer for biological samples.
Medicine: In drug formulation and as an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which dipropylene glycol bis-mesylate exerts its effects involves its interaction with molecular targets and pathways. It acts as an intermediate in various chemical reactions, facilitating the formation of desired products. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Dipropylene glycol bis-mesylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Dipropylene glycol diacetate: Used in the production of plasticizers and solvents.
Dipropylene glycol dibromide: Employed in the synthesis of flame retardants.
Dipropylene glycol bis-chloroacetate: Utilized in the production of herbicides.
Each of these compounds has distinct properties and applications, making this compound unique in its versatility and utility.
Propiedades
IUPAC Name |
2-(2-methylsulfonyloxypropoxy)propyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7S2/c1-7(6-14-16(3,9)10)13-5-8(2)15-17(4,11)12/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXSBAQZXXPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)

![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)



